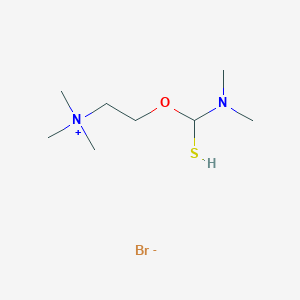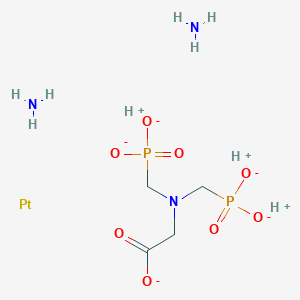
Dimethylthionocarbamylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylthionocarbamylcholine, also known as DMTC, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMTC is a cholinergic compound that is structurally similar to acetylcholine, a neurotransmitter that plays a key role in the nervous system. DMTC has been found to have a range of biochemical and physiological effects, which have made it a valuable tool for studying the nervous system and other biological processes.
Mechanism of Action
Dimethylthionocarbamylcholine acts as an agonist of nicotinic acetylcholine receptors, binding to the receptor and activating it. This leads to the release of neurotransmitters, including dopamine and norepinephrine, which play a key role in the nervous system. This compound has also been found to have a range of other effects, including the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the stimulation of the nervous system, the release of neurotransmitters, and the inhibition of acetylcholinesterase. This compound has also been found to have a range of effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
Dimethylthionocarbamylcholine has a range of advantages for lab experiments, including its potency as an agonist of nicotinic acetylcholine receptors, its ability to stimulate the nervous system, and its range of biochemical and physiological effects. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for the study of Dimethylthionocarbamylcholine, including the development of new synthetic methods, the investigation of its effects on other biological processes, and the development of new drugs based on its structure and mechanism of action. Other potential areas of research include the investigation of the potential therapeutic uses of this compound, including its potential use in the treatment of neurological disorders and other diseases.
Synthesis Methods
Dimethylthionocarbamylcholine can be synthesized using a variety of methods, including the reaction of dimethylamine with carbon disulfide and then with ethylene oxide. Other methods include the reaction of dimethylamine with thiophosgene and then with ethylene oxide. The resulting compound can be purified using various chromatographic techniques.
Scientific Research Applications
Dimethylthionocarbamylcholine has been used in a variety of scientific research applications, including the study of acetylcholine receptors, the nervous system, and other biological processes. This compound has been found to be a potent agonist of nicotinic acetylcholine receptors, which are involved in a range of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function.
properties
CAS RN |
139264-97-4 |
|---|---|
Molecular Formula |
C14H16O2Se2 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
2-[dimethylamino(sulfanyl)methoxy]ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C8H20N2OS.BrH/c1-9(2)8(12)11-7-6-10(3,4)5;/h8H,6-7H2,1-5H3;1H |
InChI Key |
QZKRDAIHWGNLGN-UHFFFAOYSA-N |
SMILES |
CN(C)C(OCC[N+](C)(C)C)S.[Br-] |
Canonical SMILES |
CN(C)C(OCC[N+](C)(C)C)S.[Br-] |
synonyms |
dimethylthionocarbamylcholine DMTC-Ch |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)





![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)